molecular formula C16H19ClN4O3S B2561652 3-chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097914-75-3

3-chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2561652
CAS No.: 2097914-75-3
M. Wt: 382.86
InChI Key: BVRCFNNVEYYQGH-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide is a synthetic small molecule featuring a benzene sulfonamide core, a well-established pharmacophore in medicinal chemistry. This compound is structurally characterized by a 3-chloro-4-methoxy substituted benzene ring linked to a complex pyrrolidine-pyrimidine heterocyclic system. The presence of the sulfonamide functional group is significant, as this moiety is found in a wide range of bioactive molecules, including antibacterial agents and various enzyme inhibitors . Based on its structural architecture, this benzamide-sulfonamide derivative is of high interest in early-stage drug discovery research, particularly in the screening and development of targeted protein kinase inhibitors. The pyrimidine ring is a common hinge-binding motif in molecules designed to inhibit kinase enzymes, such as Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical regulators of cell proliferation, survival, and metabolism . Dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of many cancers, making it a prominent target for anti-cancer therapeutics . Researchers can utilize this compound as a key intermediate or a lead scaffold for designing novel dual PI3K/mTOR inhibitors, a strategy aimed at fully inhibiting this oncogenic pathway and preventing compensatory feedback loops . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Prior to ordering, researchers should carefully review the product's specifications, including chemical and physical properties. Handling should be conducted by qualified professionals in accordance with institutional safety standards.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3S/c1-24-15-6-5-13(10-14(15)17)25(22,23)20-11-12-4-2-9-21(12)16-18-7-3-8-19-16/h3,5-8,10,12,20H,2,4,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRCFNNVEYYQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H20ClN3O3S\text{C}_{17}\text{H}_{20}\text{ClN}_3\text{O}_3\text{S}

It features a sulfonamide group, a methoxy group, and a pyrimidine ring, which are significant for its biological interactions.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, crucial for bacterial proliferation. The specific activity against various strains of bacteria highlights its potential as an antibiotic agent.

2. Anticancer Properties

Several studies have explored the anticancer effects of sulfonamide derivatives. For example, compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways such as p53 and MAPK, leading to increased cancer cell death.

Case Study:
A recent study evaluated a related compound's effect on human cancer cell lines, showing a dose-dependent inhibition of cell growth and induction of apoptosis via caspase activation .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is significant. Research has indicated that similar sulfonamides can inhibit the activity of pro-inflammatory cytokines and enzymes such as COX-2. This inhibition leads to reduced inflammation in various models, suggesting therapeutic applications in inflammatory diseases.

Data Table: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Mechanism of Action
3-Chloro-4-methoxy...15COX-2 inhibition
Related Compound A10TNF-alpha suppression
Related Compound B20IL-6 inhibition

4. Antiviral Activity

Emerging research suggests that the compound may exhibit antiviral properties by inhibiting viral replication mechanisms. Sulfonamides have been shown to interfere with viral RNA synthesis, making them potential candidates for treating viral infections.

Case Study:
A study on a structurally similar compound demonstrated effective inhibition of RNA viruses at non-cytotoxic concentrations, suggesting a promising pathway for further research .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine-Pyrimidine Motifs

  • Compound 51 (): 1-(5-Chloro-4-(3-(N-Methylmethylsulfonamido)Benzylamino)Pyrimidin-2-yl)Pyrrolidin-2-yl)-N,N,N',N'-Tetramethylurea-1-Ium Chloride Key Differences: Replaces the benzene-sulfonamide group with a urea-tetramethylammonium moiety. The pyrimidine ring is substituted with a benzylamine group bearing a methylsulfonamido chain. Implications: The charged urea group likely improves solubility but may reduce membrane permeability compared to the uncharged sulfonamide in the target compound .
  • BK13183 (): 3-Chloro-N-{[4-(Dimethylamino)Pyrimidin-2-yl]Methyl}Benzene-1-Sulfonamide Key Differences: Lacks the methoxy group on the benzene ring and replaces the pyrrolidine-pyrimidine group with a dimethylamino-pyrimidine-methyl chain.

Sulfonamide Derivatives with Heterocyclic Moieties

  • 3s/3t (): 1-[(N,N-Dimethylamino)Benzene-4-Sulfonyl]-5/6-Methoxy-2-[[(3,5-Dimethyl-4-Methoxy-2-Pyridyl)Methyl]Sulfinyl]-1H-Benzimidazole Key Differences: Benzimidazole core instead of benzene-sulfonamide. Features a sulfinyl group and pyridylmethyl substituent.
  • Example 53 (): 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide Key Differences: Chromene-oxo and pyrazolo-pyrimidine groups replace the pyrrolidine-pyrimidine system. Contains fluorinated aromatic rings. Implications: Fluorination increases metabolic stability and lipophilicity, while the chromene-oxo group may confer fluorescence properties useful in imaging .

Substituted Benzenesulfonamides

  • 3-Amino-4-Chloro-N-(2-Methyl-2H-1,2,3,4-Tetrazol-5-yl)Benzene-1-Sulfonamide (): Key Differences: Tetrazole ring replaces the pyrrolidine-pyrimidine group. Implications: Tetrazoles are metabolically stable bioisosteres for carboxylic acids, suggesting this compound may target ion channels or receptors requiring acidic moieties .

Physicochemical and Pharmacological Comparisons

Property Target Compound BK13183 () Example 53 ()
Molecular Weight ~380–400 (estimated) 326.8 589.1
Solubility Moderate (chloro/methoxy) High (dimethylamino) Low (fluorinated chromene)
Synthetic Yield Not reported Not reported 28% (low)
Bioactivity Hypothesized kinase inhibition Unknown FAK inhibition ()
  • Bioactivity Trends : Fluorinated compounds () show enhanced metabolic stability, while charged groups () may limit blood-brain barrier penetration.

Key Research Findings

  • Conformational Flexibility : The pyrrolidine-pyrimidine group may allow adaptive binding to kinase ATP pockets, as seen in FAK inhibitors () .
  • Limitations : Higher molecular weight analogues (e.g., Example 53) face challenges in oral bioavailability, suggesting the target compound’s intermediate size (~400 Da) could be advantageous .

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